Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-
Description
Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- is a useful research compound. Its molecular formula is C29H20N2O2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzoxazole derivatives, such as the compound , are known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases , among others.
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biological Activity
Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- (CAS Number: 5242-49-9) represents a complex structure that integrates multiple benzoxazole units, which are known for their pharmacological potential. This article will explore the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- is with a molecular weight of approximately 428.49 g/mol. Its structural complexity arises from the presence of multiple aromatic rings and functional groups that contribute to its biological activity.
1. Anticancer Activity
Benzoxazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the benzoxazole moiety can inhibit various cancer cell lines through different mechanisms.
-
Mechanisms of Action :
- Topoisomerase Inhibition : Many benzoxazole derivatives act as inhibitors of topoisomerases I and II, crucial enzymes involved in DNA replication and transcription .
- PARP Inhibition : Recent studies have shown that certain benzoxazole hybrids exhibit potent inhibition of PARP-2, an enzyme involved in DNA repair mechanisms, with IC50 values as low as 0.07 µM .
- Case Study : A study evaluated the anticancer activity of a series of benzoxazole derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7). The most potent compounds demonstrated significant cytotoxic effects, with some exhibiting selectivity towards cancer cells over normal cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 12 | MDA-MB-231 | 0.07 |
Compound 27 | MCF-7 | 0.057 |
2. Antimicrobial Activity
Benzoxazole compounds have also shown promising antimicrobial properties against a range of pathogens.
- Antibacterial Properties : Several studies have reported that benzoxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .
- Case Study : A set of synthesized benzoxazole derivatives was evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The dinitrobenzylsulfanyl derivative exhibited significant activity against both sensitive and resistant strains .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Dinitro Derivative | M. tuberculosis | <1 |
Compound X | S. aureus | 10 |
3. Anti-inflammatory Activity
Benzoxazoles have been implicated in anti-inflammatory responses through various pathways.
Properties
IUPAC Name |
2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-5-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O2/c1-19-6-17-27-25(18-19)31-29(33-27)23-15-11-21(12-16-23)8-7-20-9-13-22(14-10-20)28-30-24-4-2-3-5-26(24)32-28/h2-18H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPOQQKAUOHRO-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063739 | |
Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5242-49-9 | |
Record name | Benzoxazole, 2-(4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)phenyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005242499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-[2-[4-(benzoxazol-2-yl)phenyl]vinyl]phenyl]-5-methylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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